molecular formula C10H14N4 B1482222 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098061-09-5

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Cat. No.: B1482222
CAS No.: 2098061-09-5
M. Wt: 190.25 g/mol
InChI Key: QGWJKKCLFRYATK-UHFFFAOYSA-N
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Description

2-(2-Ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS 2098061-09-5) is a chemical building block with the molecular formula C10H14N4 and a molecular weight of 190.25 g/mol . It features a dihydropyrazolo[1,5-a]pyrazine scaffold, a privileged structure in medicinal chemistry known for its relevance in central nervous system (CNS) drug discovery. Compounds based on this core structure have been identified as potent and selective modulators of key neurological receptors. Scientific literature shows that derivatives of the dihydropyrazolo[1,5-a]pyrazinone scaffold act as potent and brain-penetrable positive allosteric modulators of the GluN2A subunit of NMDA receptors, a promising target for treating schizophrenia, depression, and cognitive disorders . Other closely related compounds have been developed into potent negative allosteric modulators of the mGluR2 receptor, showing in vivo activity in rodent models of cognition . This makes this compound a valuable synthetic intermediate for medicinal chemists working to develop novel psychoactive substances and neurological therapeutics. The nitrile functional group in its structure offers a versatile handle for further chemical transformations, allowing for the exploration of structure-activity relationships and the synthesis of more complex molecules. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-2-9-7-10-8-13(4-3-11)5-6-14(10)12-9/h7H,2,4-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWJKKCLFRYATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CCN(CC2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrazolo[1,5-a]pyrazine Core

  • The initial step involves synthesizing aminopyrazole intermediates by nucleophilic addition of acetonitrile anions to methyl esters derived from Boc-protected amino acids, followed by hydrazine treatment to form aminopyrazoles.
  • These aminopyrazoles are reacted with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide, yielding pyrazolopyrimidones.
  • Subsequent deprotection of Boc groups and chlorination or triflation leads to pyrazolopyrimidines, which are key intermediates for further functionalization.

Introduction of the Ethyl Group and Acetonitrile Side Chain

  • The ethyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine is typically introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
  • The acetonitrile moiety is incorporated through nucleophilic substitution or addition reactions involving acetonitrile derivatives or related nitrile-containing reagents.

Cyclization via Intramolecular Aza-Michael Reaction

  • The critical cyclization to form the dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl core is achieved through intramolecular aza-Michael reactions under basic conditions.
  • Potassium carbonate in ethanol or sodium carbonate in aqueous dioxane are effective bases and solvents for promoting this cyclization at room temperature, typically completing within 2 hours.
  • This reaction converts acyclic β-amidomethyl vinyl sulfone precursors into the cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, which is closely related to the target compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Aminopyrazole formation Acetonitrile anion addition, hydrazine treatment Various (e.g., MeOH) Ambient Several hrs Moderate Boc-protected amino acids as starting materials
Pyrazolopyrimidone synthesis Ethyl (E)-ethoxy-2-methylacrylate, NaOEt Ethanol Ambient Hours Good Sodium ethoxide base facilitates reaction
Boc deprotection & chlorination Phosphorus oxychloride or triflation Appropriate solvents Ambient Hours High Prepares pyrazolopyrimidines for substitution
Alkylation (ethyl group) Alkyl halides, base DMF or similar Ambient/Heating Hours Moderate Nucleophilic substitution to introduce ethyl group
Intramolecular aza-Michael cyclization K2CO3 or Na2CO3 Ethanol or aqueous dioxane Room temp 2 h High Efficient ring closure step

Research Findings and Optimization

  • The intramolecular aza-Michael reaction is highly sensitive to the choice of base and solvent; potassium carbonate in ethanol provides efficient cyclization, whereas aqueous conditions may hinder the reaction due to solubility issues.
  • The cyclization is generally irreversible under physiological pH but can be reversible under certain basic conditions, which has implications for the compound's stability and potential prodrug applications.
  • Modifications of the pyrazole substituents can influence the rate and equilibrium of cyclization, allowing fine-tuning of the synthetic route and final compound properties.
  • The use of protecting groups such as Boc is crucial for controlling the reactivity of amino functionalities during multi-step synthesis, ensuring high purity and yield of intermediates.

Summary Table of Key Intermediates and Transformations

Intermediate Compound Description Transformation Type Reference
Boc-protected amino acid methyl esters Starting materials for nucleophilic addition Ester to β-ketonitrile
Aminopyrazoles Pyrazole ring formation Hydrazine treatment
Pyrazolopyrimidones Precursor to pyrazolopyrimidines Reaction with ethyl acrylate
Pyrazolopyrimidines Chlorinated/triflated intermediates Deprotection and chlorination
β-Amidomethyl vinyl sulfone precursors Acyclic precursors for cyclization Intramolecular aza-Michael
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones Cyclic core structure Cyclization product

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Negative Allosteric Modulation

Research indicates that derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazine compounds act as negative allosteric modulators of metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is implicated in various neuropsychiatric disorders, including anxiety and schizophrenia. The modulation of mGluR2 can potentially lead to therapeutic effects by altering glutamatergic transmission in the central nervous system (CNS) .

Neuroprotective Effects

Studies have suggested that compounds similar to 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile may exhibit neuroprotective properties. By influencing neurotransmitter systems, these compounds could help mitigate neuronal damage in conditions such as stroke or neurodegenerative diseases .

Case Study 1: Modulation of mGluR2

A study detailed the synthesis and evaluation of various derivatives of dihydropyrazolo compounds as mGluR2 modulators. The results demonstrated that specific modifications to the dihydropyrazolo framework enhanced the binding affinity and selectivity for mGluR2 receptors, suggesting a pathway for developing new treatments for anxiety disorders .

Case Study 2: Neuroprotection in Animal Models

In an experimental model of ischemic stroke, a derivative of this compound was administered to assess its neuroprotective effects. The findings indicated a significant reduction in infarct size and improved neurological outcomes compared to control groups. This suggests potential for clinical applications in stroke management .

Summary of Findings

The applications of this compound primarily revolve around its role as a negative allosteric modulator of mGluR2 receptors and its neuroprotective potential. These properties make it a candidate for further research in treating neurological disorders.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in cell signaling .

Comparison with Similar Compounds

The compound’s structural and functional similarities to other dihydropyrazolo[1,5-a]pyrazine derivatives allow for comparative analysis across synthesis, physicochemical properties, and applications. Below is a detailed comparison:

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Ethyl, 5-acetonitrile C₁₁H₁₅N₅ 217.27 Ethyl for solubility; nitrile for reactivity
2-(2-(Thiophen-3-yl)-...acetonitrile 2-Thiophen-3-yl, 5-acetonitrile C₁₂H₁₂N₄S 244.32 Aromatic thiophene enhances π-π interactions
2-(2-(Thiophen-2-yl)-...acetonitrile 2-Thiophen-2-yl, 5-acetonitrile C₁₂H₁₂N₄S 244.32 Thiophene positional isomerism affects binding
N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-...acetamide 7-(2,4-dichlorobenzyl), 2-aryl C₂₈H₂₉Cl₂N₅O₂ 546.47 Bulky substituents; triazolo-pyrazine core

Key Observations :

  • Electronic Properties : The nitrile group in the target compound and analogues offers a reactive site for further functionalization, unlike the amide in .

Key Observations :

  • The target compound’s synthesis may parallel , involving catalytic hydrogenation of nitro precursors.
  • Thiophene analogues utilize aldehyde-based multicomponent reactions, emphasizing regioselectivity .
Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Predicted) Purity Stability Notes
Target Compound Not reported Moderate in polar solvents N/A Nitrile may hydrolyze under acidic conditions
Thiophene Analogues Not reported Low (aromatic substituents) ≥95% Stable under inert conditions
Triazolo-pyrazine 201–203, 244–245 Low (bulky substituents) 98% High thermal stability

Key Observations :

  • The ethyl group in the target compound likely improves solubility compared to thiophene or dichlorobenzyl analogues.
  • Nitrile-containing compounds may require careful handling to avoid hydrolysis.

Biological Activity

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a compound belonging to the class of pyrazolo[1,5-a]pyrazines, which have garnered attention for their potential biological activities. This article aims to provide an in-depth review of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N3C_{11}H_{15}N_3, with a molecular weight of 201.26 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core that is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : Several studies suggest that these compounds may act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
  • Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects in models of neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Pyrazolo[1,5-a]pyrazines are known to inhibit specific protein kinases involved in cell signaling pathways that regulate growth and survival.
  • Modulation of Apoptotic Pathways : These compounds can influence apoptotic signaling pathways, leading to increased apoptosis in cancer cells.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their protective effects against oxidative stress.

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers investigated the anticancer potential of a series of pyrazolo[1,5-a]pyrazine derivatives. The study demonstrated that certain derivatives significantly inhibited the proliferation of human cancer cell lines (A431 vulvar epidermal carcinoma) with IC50 values ranging from 0.05 to 0.15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of pyrazolo[1,5-a]pyrazines in models of Alzheimer's disease. The results indicated that treatment with these compounds reduced neuroinflammation and neuronal apoptosis in vitro and improved cognitive function in animal models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Enzyme InhibitionInhibition of specific protein kinases
NeuroprotectiveReduction in neuroinflammation
AntioxidantProtection against oxidative stress

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate cyclization but risk side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) improve nucleophilic substitution efficiency .
  • Reaction Time : Extended reaction times (12–24 hrs) are often necessary for multi-step heterocyclic formation .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and structural integrity, particularly for distinguishing diastereomers in the pyrazolo[1,5-a]pyrazine core .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+^+ peak matching theoretical mass within 0.0003 Da) .
  • Elemental Analysis : Ensures C, H, N composition aligns with calculated values (e.g., ±0.3% deviation) .

Q. How can researchers address low yields during the final acetonitrile functionalization step?

  • Methodological Answer :

  • Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)2_2) for cyanation reactions, optimizing ligand-to-metal ratios .
  • Protecting Group Strategy : Introduce tert-butyl carbamate (Boc) groups to prevent side reactions at reactive N-sites .
  • Workup Optimization : Quench reactions with aqueous NH4_4Cl to stabilize intermediates before extraction .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazolo[1,5-a]pyrazine ring formation?

  • Methodological Answer :

  • Computational Studies : Density Functional Theory (DFT) models reveal that electron-donating substituents (e.g., ethyl groups) stabilize transition states at the 2-position, favoring pyrazine ring closure .
  • Kinetic Control : Faster cyclization at the 5-position occurs under low-temperature conditions (<50°C), while thermodynamic control dominates at higher temperatures, favoring the 6-position .

Q. How can crystallography resolve discrepancies in proposed molecular configurations?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry (e.g., confirming chair vs. boat conformations in the dihydropyrazine ring). For example, triclinic crystal systems (space group P1) with α = 81.16°, β = 77.15° provide precise bond angle data .
  • Data-to-Parameter Ratio : Maintain ratios >12:1 to ensure refinement reliability (e.g., 3999 reflections for 326 parameters) .

Q. What strategies guide structure-activity relationship (SAR) studies for modifying the acetonitrile moiety?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the nitrile group with carboxylate or tetrazole moieties to modulate solubility and target binding .
  • Electron-Withdrawing Effects : Introduce fluorine or chlorine at the 4-position of the phenyl ring to enhance electrophilic reactivity and pharmacokinetic stability .

Q. How should researchers interpret conflicting biological activity data across similar derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC50_{50} values under standardized assay conditions (e.g., ATP concentration in kinase inhibition assays) .
  • Metabolic Stability Testing : Use liver microsome models to identify if rapid degradation (e.g., CYP450-mediated oxidation) explains inconsistent in vivo vs. in vitro results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

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